methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylate ester group at the 3-position. It is used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compoundIt’s worth noting that indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including the inhibition of viral replication, reduction of inflammation, and the killing of cancer cells .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Introduction of Functional Groups: The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 2 and 4 positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to its analogs. The presence of both formyl and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate (also known as methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with a formyl group and a methyl ester. The molecular formula is , and its structure can be represented as follows:
Target of Action
The compound interacts with various biological targets due to its structural similarity to other nitrogen heterocycles, particularly indole derivatives. These interactions often involve the formation of non-covalent bonds that can modulate the function of target proteins or enzymes involved in disease pathways .
Biochemical Pathways
Research indicates that compounds similar to this compound can influence multiple biochemical pathways, including those related to inflammation and cell proliferation. For instance, pyrrole derivatives have been shown to exhibit significant effects on the modulation of cytokine production and apoptosis in cancer cells .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of pyrrole derivatives. In vitro tests demonstrated that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, related compounds showed inhibition zones ranging from 11 mm to 17 mm against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations of 100 μg/disk .
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Kocuria rhizophila | 11 |
Anticancer Activity
The anticancer potential of this compound has been assessed through various assays. Studies indicate that it may induce apoptosis in cancer cell lines such as melanoma and breast cancer cells. The compound's IC50 values have been reported to be comparable to standard chemotherapeutic agents, suggesting significant antiproliferative activity .
Cell Line | IC50 (μM) |
---|---|
Melanoma (SH-4) | 44.63 |
Breast Cancer (MCF7) | 38.20 |
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in the Asian Journal of Pharmaceutical and Clinical Research, several derivatives including this compound were synthesized and screened for antimicrobial activity. The results indicated that the presence of specific substituents on the pyrrole ring significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
A recent investigation into novel pyrrole hydrazones demonstrated that compounds derived from this compound exhibited selective cytotoxicity towards human melanoma cells while sparing normal cells. This selectivity was attributed to the ability of these compounds to induce apoptosis and disrupt cell cycle progression .
Properties
IUPAC Name |
methyl 5-formyl-1,2-dimethylpyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-8(9(12)13-3)4-7(5-11)10(6)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNOHNHMCYGZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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